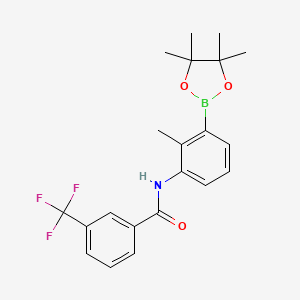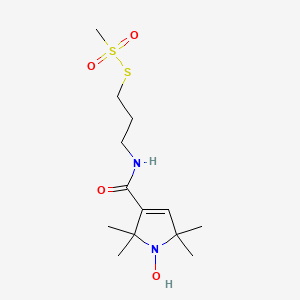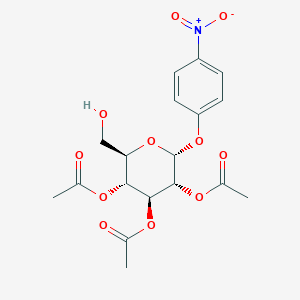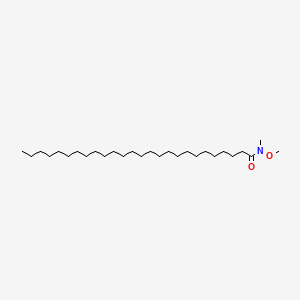
N-Methoxy-N-methylhexacosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methylhexacosanamide is a chemical compound with the molecular formula C28H57NO2 and a molecular weight of 439.77 g/mol. It is an intermediate in the synthesis of other chemical compounds, such as 2-Heptacosanone. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methylhexacosanamide typically involves the reaction of hexacosanoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually conducted at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of automated reactors and continuous flow systems. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methylhexacosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Methoxy-N-methylhexacosanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Biology: The compound may be used in the study of biological processes and interactions involving amides and related functional groups.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methylhexacosanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylpropionamide: A smaller analog with similar functional groups but a shorter carbon chain.
N-Methoxy-N-methylacetamide: Another analog with an even shorter carbon chain and similar reactivity.
Uniqueness
N-Methoxy-N-methylhexacosanamide is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it suitable for applications requiring long-chain amides, such as in the synthesis of complex organic molecules and specialty chemicals.
Properties
Molecular Formula |
C28H57NO2 |
|---|---|
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-methoxy-N-methylhexacosanamide |
InChI |
InChI=1S/C28H57NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(30)29(2)31-3/h4-27H2,1-3H3 |
InChI Key |
OKPCMFSPXIVQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


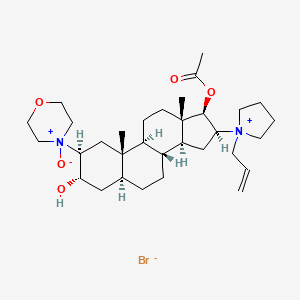

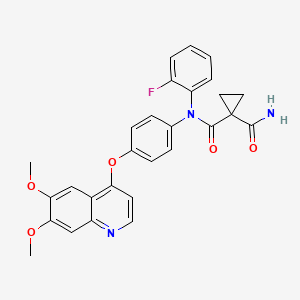
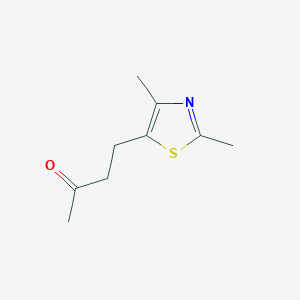
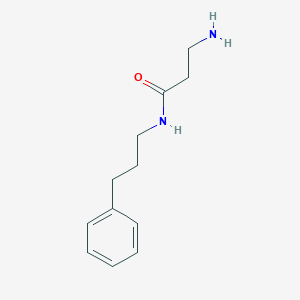
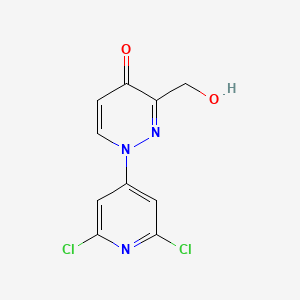

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)

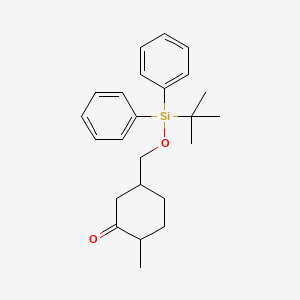
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
